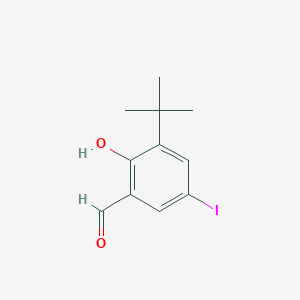
3-叔丁基-5-碘水杨醛
描述
3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .科学研究应用
合成复杂化合物
3-叔丁基-5-碘水杨醛用于合成复杂化合物。例如,一项研究展示了使用来自红酵母孢子菌的羰基还原酶合成叔丁基(3R,5S)-6-氯-3,5-二羟基己酸酯的过程,这是合成阿托伐他汀和罗伐他汀的关键中间体。该过程涉及有机溶剂中的生物合成反应系统,提高了产物的产率和对映选择性(Liu et al., 2018)。
大环化合物形成
该化合物在形成大环化合物方面发挥作用,正如一项研究中观察到的那样,3,5-二叔丁基水杨醛和3-氨基苯硼酸的简单缩合反应导致三聚大环化合物的形成。利用核磁共振光谱和X射线晶体学分析了该分子,以评估其包含小有机分子的潜力(Barba et al., 2004)。
分析研究
在另一项研究中,对类似化合物3,5-二叔丁基-4-羟基苯甲酸的分子结构、振动、紫外、核磁共振、HOMO-LUMO、MEP、NLO、NBO进行了分析。该研究涉及量子化学计算和光谱分析,以了解该化合物的分子性质和相互作用(Mathammal et al., 2016)。
光物理性质研究
研究了某些衍生物的光物理性质,这对于染料敏化太阳能电池等应用可能具有相关性。例如,一项研究探讨了衍生物与其他化合物的缩合反应,形成金属萨洛菲尔配合物,然后将其用作太阳能电池中的光敏剂。发现添加某些酸作为共吸附剂可以提高这些电池的性能(Zhang et al., 2020)。
作用机制
Mode of Action
It’s possible that the iodine atom in the compound could play a role in its interaction with its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
属性
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83816-59-5 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

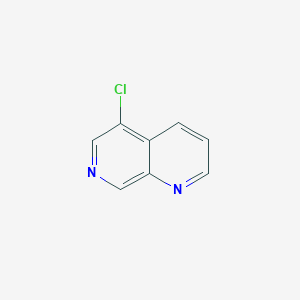
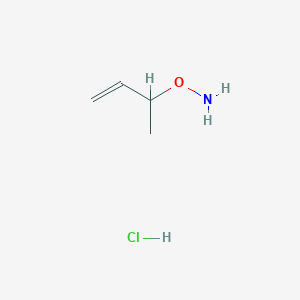
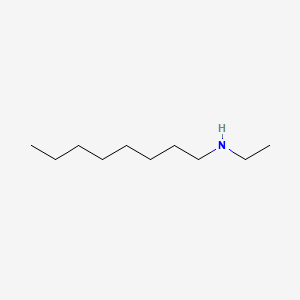

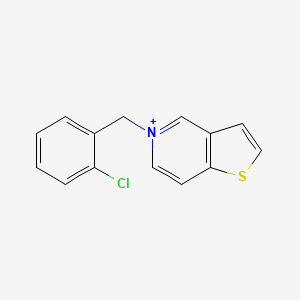
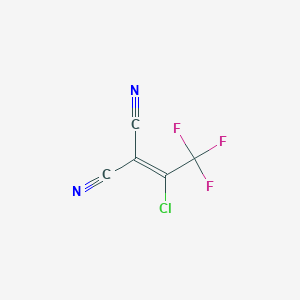
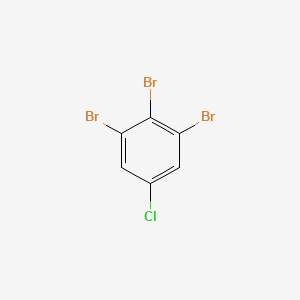



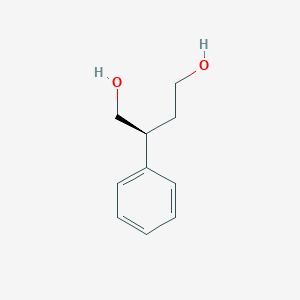
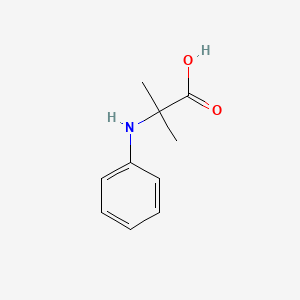
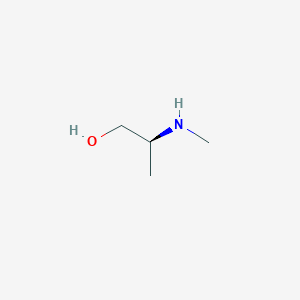
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)